molecular formula C8H8FNO2 B12852328 1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one

1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one

Cat. No.: B12852328
M. Wt: 169.15 g/mol
InChI Key: YZWPOMVBJLTPHP-UHFFFAOYSA-N
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Description

1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H8FNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-3-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the pyridine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

1-(5-fluoro-3-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3

InChI Key

YZWPOMVBJLTPHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)F)OC

Origin of Product

United States

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